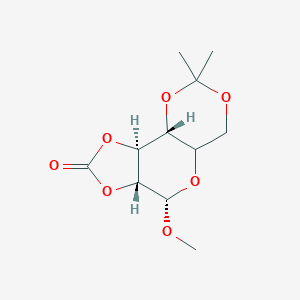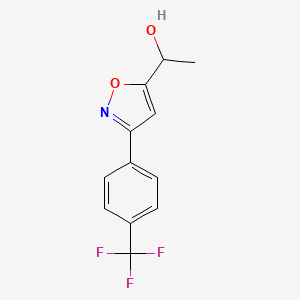
5-(2-Hydroxyethyl)-3-phenyl isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyethyl)-3-phenyl isoxazole is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs and their wide range of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which is catalyzed by copper (I) or ruthenium (II) catalysts . Another method includes the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using AuCl3 as a catalyst . These methods are efficient and provide good yields of the desired isoxazole derivatives.
Industrial Production Methods: Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are crucial for large-scale production and ensure the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Hydroxyethyl)-3-phenyl isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding oximes, which can then undergo intramolecular cyclization to yield different isoxazole derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl nitrite or isoamyl nitrite for the synthesis of disubstituted isoxazoles from aldoximes and alkynes . The reactions are typically carried out under mild conditions to ensure high regioselectivity and yield.
Major Products: The major products formed from these reactions are various substituted isoxazoles, which have significant biological and medicinal applications .
Aplicaciones Científicas De Investigación
5-(2-Hydroxyethyl)-3-phenyl isoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . These properties make the compound valuable for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyethyl)-3-phenyl isoxazole involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific isoxazole derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-(2-Hydroxyethyl)-3-phenyl isoxazole include other isoxazole derivatives such as 3,5-disubstituted isoxazoles and 3,4,5-trisubstituted isoxazoles . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and development, offering potential therapeutic benefits that may not be achievable with other isoxazole derivatives .
Propiedades
IUPAC Name |
1-(3-phenyl-1,2-oxazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGQIBFOJODNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7826209.png)

![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]ammonio]propanoate](/img/structure/B7826227.png)




![[(3S,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B7826258.png)
![sodium;(3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7826265.png)




![(3S,8S,10R,13R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B7826304.png)
